Tecalcet hydrochloride
Tecalcet hydrochloride
Calcium-sensing receptor (CaSR) is a G protein-coupled receptor that is involved in calcium homeostasis. Activation of CaSR on parathyroid cells decreases the secretion of parathyroid hormone (PTH), which in turn reduces blood calcium concentration. R-568 is a calcimimetic compound that can allosterically activate or positively modulate the human CaSR. It dose-dependently decreases circulating levels of PTH in both normal individuals and patients with primary hyperparathyroidism in clinical trials. R-568 is used in research to explore novel actions of CaSR.
Type II calcimimetic agent, acting on parathyroid cell calcium receptor
Type II calcimimetic agent, acting on parathyroid cell calcium receptor
Brand Name:
Vulcanchem
CAS No.:
177172-49-5
VCID:
VC21324712
InChI:
InChI=1S/C18H22ClNO.ClH/c1-14(16-8-5-10-17(13-16)21-2)20-12-6-9-15-7-3-4-11-18(15)19;/h3-5,7-8,10-11,13-14,20H,6,9,12H2,1-2H3;1H/t14-;/m1./s1
SMILES:
CC(C1=CC(=CC=C1)OC)NCCCC2=CC=CC=C2Cl.Cl
Molecular Formula:
C18H23Cl2NO
Molecular Weight:
340.3 g/mol
Tecalcet hydrochloride
CAS No.: 177172-49-5
Cat. No.: VC21324712
Molecular Formula: C18H23Cl2NO
Molecular Weight: 340.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Calcium-sensing receptor (CaSR) is a G protein-coupled receptor that is involved in calcium homeostasis. Activation of CaSR on parathyroid cells decreases the secretion of parathyroid hormone (PTH), which in turn reduces blood calcium concentration. R-568 is a calcimimetic compound that can allosterically activate or positively modulate the human CaSR. It dose-dependently decreases circulating levels of PTH in both normal individuals and patients with primary hyperparathyroidism in clinical trials. R-568 is used in research to explore novel actions of CaSR. Type II calcimimetic agent, acting on parathyroid cell calcium receptor |
|---|---|
| CAS No. | 177172-49-5 |
| Molecular Formula | C18H23Cl2NO |
| Molecular Weight | 340.3 g/mol |
| IUPAC Name | 3-(2-chlorophenyl)-N-[(1R)-1-(3-methoxyphenyl)ethyl]propan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C18H22ClNO.ClH/c1-14(16-8-5-10-17(13-16)21-2)20-12-6-9-15-7-3-4-11-18(15)19;/h3-5,7-8,10-11,13-14,20H,6,9,12H2,1-2H3;1H/t14-;/m1./s1 |
| Standard InChI Key | YJXUXANREVNZLH-PFEQFJNWSA-N |
| Isomeric SMILES | C[C@H](C1=CC(=CC=C1)OC)NCCCC2=CC=CC=C2Cl.Cl |
| SMILES | CC(C1=CC(=CC=C1)OC)NCCCC2=CC=CC=C2Cl.Cl |
| Canonical SMILES | CC(C1=CC(=CC=C1)OC)NCCCC2=CC=CC=C2Cl.Cl |
| Appearance | Assay:≥98%A crystalline solid |
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